molecular formula C21H23N3O B5986713 3-(2-methylphenyl)-3-phenyl-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide

3-(2-methylphenyl)-3-phenyl-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide

Cat. No. B5986713
M. Wt: 333.4 g/mol
InChI Key: IVQYWWLWZRCMHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-methylphenyl)-3-phenyl-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Also known as MPP, this compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.

Mechanism of Action

The mechanism of action of MPP is not fully understood. However, studies have suggested that MPP may act as an inhibitor of certain enzymes, including monoamine oxidase (MAO) and histone deacetylase (HDAC). MAO is an enzyme that breaks down neurotransmitters, such as dopamine and serotonin, in the brain. Inhibition of MAO can lead to increased levels of these neurotransmitters, which may have therapeutic effects. HDAC is an enzyme that regulates gene expression. Inhibition of HDAC can lead to changes in gene expression, which may also have therapeutic effects.
Biochemical and Physiological Effects:
MPP has been shown to have various biochemical and physiological effects. In vitro studies have suggested that MPP can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. MPP has also been shown to have neuroprotective effects in animal models of Parkinson's disease. Additionally, MPP has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One advantage of using MPP in lab experiments is its potential therapeutic applications. MPP has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. Another advantage is its relatively simple synthesis method. However, one limitation of using MPP in lab experiments is its limited solubility in water, which may make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of MPP. One potential direction is the further investigation of its mechanism of action. Understanding the precise molecular targets of MPP could lead to the development of more specific and effective drugs. Another potential direction is the investigation of MPP in combination with other drugs or therapies. Combining MPP with other drugs or therapies could enhance its therapeutic effects. Additionally, further studies are needed to determine the safety and efficacy of MPP in humans.

Synthesis Methods

The synthesis of 3-(2-methylphenyl)-3-phenyl-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide involves the reaction of 2-methylphenylhydrazine and 1-phenyl-1-propanone with 1H-pyrazole-1-carboxaldehyde in the presence of acetic acid. This reaction results in the formation of MPP as a white crystalline solid.

Scientific Research Applications

MPP has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, MPP has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In pharmacology, MPP has been studied for its potential use as a tool compound for the development of new drugs. In neuroscience, MPP has been investigated for its potential use in the treatment of neurological disorders, such as Parkinson's disease.

properties

IUPAC Name

3-(2-methylphenyl)-3-phenyl-N-(2-pyrazol-1-ylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c1-17-8-5-6-11-19(17)20(18-9-3-2-4-10-18)16-21(25)22-13-15-24-14-7-12-23-24/h2-12,14,20H,13,15-16H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVQYWWLWZRCMHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CC(=O)NCCN2C=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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